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Cat. No.: B1390870

Get Quote

Executive Summary
(S)-2-Methylmorpholine hydrochloride (CAS: 1147108-99-3) is a high-value chiral building

block used extensively in the optimization of small-molecule kinase inhibitors and GPCR

ligands.[1] Unlike its achiral parent (morpholine) or its regioisomer (3-methylmorpholine), the 2-

methyl variant introduces a specific steric vector adjacent to the ether oxygen.[1] This structural

modification is critical for conformational restriction, often locking the morpholine ring into a

preferred chair conformation that enhances binding affinity while shielding the metabolic "soft

spot" at the

-carbon, thereby improving half-life (

).[1]

This guide provides a technical breakdown of its chemical profile, validated synthetic routes,

and specific applications in pharmaceutical development, grounded in recent patent literature

and medicinal chemistry studies.[2]
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Chemical Profile & Stereochemistry
Property Specification

IUPAC Name (2S)-2-methylmorpholine;hydrochloride

CAS Number
1147108-99-3 (HCl salt); 74572-13-7 (Free

base)

Molecular Formula

C

H

ClNO

Molecular Weight 137.61 g/mol

Chirality (S)-Enantiomer (C2 position)

Appearance White to off-white crystalline solid

Solubility Highly soluble in water, methanol, DMSO

pKa ~8.4 (Conjugate acid)

Stereochemical Significance
The introduction of the methyl group at the C2 position creates a chiral center that dictates the

ring's puckering. In the (S)-configuration, the methyl group typically adopts an equatorial

position in the lowest-energy chair conformation to minimize 1,3-diaxial interactions.[1] This

"conformational lock" is exploited in drug design to pre-organize the molecule for binding,

reducing the entropic penalty upon active site docking.[2]

Synthetic Utility & Manufacturing
The synthesis of enantiopure (S)-2-methylmorpholine is non-trivial compared to the 3-methyl

isomer (which is derived from the abundant chiral pool material L-alanine).[1] The 2-methyl

isomer is typically accessed via chiral epoxides.[1]

Retrosynthetic Analysis
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The most robust route involves the ring-opening of (S)-propylene oxide with ethanolamine,

followed by cyclization.[1]
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Figure 1: Synthetic pathway for (S)-2-methylmorpholine.

Validated Experimental Protocol: Synthesis of (S)-2-
Methylmorpholine HCl
Note: This protocol is adapted from standard procedures for chiral morpholine synthesis (e.g.,

WO200809457).[1]

Step 1: Ring Opening

Reagents: (S)-Propylene oxide (1.0 eq), Ethanolamine (1.2 eq), Methanol (Solvent).[1]

Procedure: To a cooled solution (0°C) of ethanolamine in methanol, add (S)-propylene oxide

dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

Workup: Concentrate under reduced pressure to yield the crude amino-diol intermediate

(S)-1-((2-hydroxyethyl)amino)propan-2-ol.

Step 2: Cyclization (The "Self-Validating" Step) Critical Control Point: Temperature control is

vital to prevent racemization during acid-mediated dehydration.[1]

Reagents: Crude amino-diol, Conc. H

SO

(3.0 eq).[1]
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Procedure: Slowly add the amino-diol to pre-cooled H

SO

at 0°C. Heat the mixture to 140°C for 8 hours (internal temperature monitoring required).

Quench: Cool to 0°C and neutralize with NaOH (aq) to pH > 12.

Extraction: Extract with Dichloromethane (DCM) x3. Dry over MgSO

.

Salt Formation: Add 4M HCl in Dioxane to the DCM solution. The white precipitate is (S)-2-
methylmorpholine hydrochloride.[1]

Yield: Typically 60-70% overall.

Pharmaceutical Applications
Kinase Inhibition (GAK & Kif18a)
(S)-2-methylmorpholine is a privileged scaffold in the design of inhibitors for Cyclin G

Associated Kinase (GAK) and Kinesin Family Member 18A (Kif18a).[1]

Mechanism: In GAK inhibitors, the morpholine oxygen often acts as a hydrogen bond

acceptor to the kinase hinge region.[2] The (S)-2-methyl group points into a hydrophobic

pocket (e.g., the "sugar pocket" or solvent front), improving selectivity against closely related

kinases by exploiting steric clashes in non-target enzymes.[1]

Data: Research indicates that the (S)-isomer can exhibit up to 40-fold higher affinity than the

(R)-isomer in specific isothiazolo-pyridine scaffolds, demonstrating the critical nature of the

C2 stereocenter [1].[1]

Metabolic Stability (The "Magic Methyl" Effect)
Unsubstituted morpholines are susceptible to oxidative metabolism (N-dealkylation or oxidation

at the

-carbon).[1]
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Effect: Placing a methyl group at C2 sterically hinders the approach of Cytochrome P450

enzymes (specifically CYP3A4) to the adjacent carbon.

Outcome: This modification often leads to reduced clearance (CL_int) and improved oral

bioavailability (%F) in preclinical species.[1]

General Coupling Protocol (Buchwald-Hartwig)
To incorporate this building block into a drug scaffold (e.g., a chloropyrimidine core):

Reagents: Aryl chloride (1.0 eq), (S)-2-methylmorpholine HCl (1.2 eq), Pd_2(dba)_3 (0.05

eq), BINAP or RuPhos (0.1 eq), Cs_2CO_3 (3.0 eq).

Solvent: Toluene or Dioxane (degassed).[1]

Conditions: 100°C for 12-16 hours under Argon.

Purification: Silica gel chromatography.

Mechanism of Action Diagram
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Figure 2: Mechanistic contribution of the (S)-2-methylmorpholine moiety to drug efficacy.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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